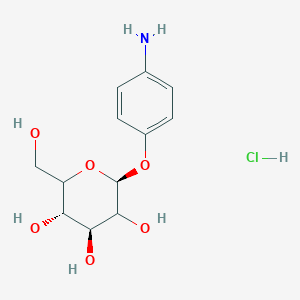

4-氨基苯基 α-D-甘露吡喃糖苷盐酸盐

描述

4-Aminophenyl α-D-mannopyranoside hydrochloride is a synthetic glycoside primarily used as a molecular tool in biochemical research. It is known for its role in studying glycosylation processes and enzyme-substrate interactions. The compound has the empirical formula C12H17NO6 and a molecular weight of 271.27 .

科学研究应用

4-Aminophenyl α-D-mannopyranoside hydrochloride has a wide range of scientific research applications:

作用机制

Target of Action

The primary target of 4-Aminophenyl α-D-Mannopyranoside Hydrochloride is the surface of liposomes . Liposomes are spherical vesicles that have at least one lipid bilayer, and they are used as a vehicle for administration of nutrients and pharmaceutical drugs.

Mode of Action

4-Aminophenyl α-D-Mannopyranoside Hydrochloride interacts with its target by modifying the surface of liposomes . This modification increases the uptake kinetics, which means it enhances the rate at which other substances are taken up by cells.

Biochemical Pathways

The biochemical pathway affected by this compound involves the interaction of the compound with the liposome surface, leading to an increase in the uptake kinetics

Result of Action

The molecular and cellular effects of the action of 4-Aminophenyl α-D-Mannopyranoside Hydrochloride involve the increased uptake of substances by cells due to the modification of the liposome surface .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl α-D-mannopyranoside hydrochloride typically involves the glycosylation of 4-aminophenol with α-D-mannopyranosyl donors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

4-Aminophenyl α-D-mannopyranoside hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl derivatives .

相似化合物的比较

Similar Compounds

4-Aminophenyl β-D-galactopyranoside: Similar in structure but differs in the sugar moiety attached to the phenyl group.

α-D-Mannopyranosylphenyl isothiocyanate: Another mannopyranoside derivative used in biochemical research.

D-Mannosamine hydrochloride: A related compound used in glycosylation studies.

Uniqueness

4-Aminophenyl α-D-mannopyranoside hydrochloride is unique due to its specific interaction with mannose receptors, making it particularly useful in targeted drug delivery systems. Its ability to modify liposomal surfaces and enhance uptake kinetics sets it apart from other similar compounds .

生物活性

4-Aminophenyl α-D-mannopyranoside hydrochloride is a compound that exhibits significant biological activity, particularly in the fields of biochemistry, pharmacology, and medicine. This article explores its mechanisms of action, applications, and relevant case studies.

4-Aminophenyl α-D-mannopyranoside hydrochloride is a glycoside derivative that combines an amino group with a sugar moiety. Its structure allows it to interact with various biological systems, making it a valuable compound for research and therapeutic applications.

The primary mechanism of action for 4-Aminophenyl α-D-mannopyranoside involves its role as a substrate for glycosidase enzymes. Upon hydrolysis, it generates products that can be quantitatively measured to assess enzyme activity, which is crucial for diagnosing enzyme deficiencies and understanding metabolic pathways .

Key Mechanisms:

- Enzyme Substrate : Serves as a substrate for glycosidases, facilitating the study of enzymatic reactions.

- Surface Modification : Utilized in modifying liposomal surfaces to enhance drug delivery efficacy by improving uptake kinetics in biological systems .

Antimicrobial Properties

Research has shown that 4-Aminophenyl α-D-mannopyranoside can inhibit bacterial adhesion, specifically targeting type 1 fimbriae-mediated adhesion in Escherichia coli. In assays, it demonstrated significant inhibitory effects with an IC50 value of 0.62 mM, indicating its potential as an antimicrobial agent .

Anti-Inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It has been used in studies to explore its effects on inflammatory pathways and cellular responses, contributing to its potential therapeutic applications .

Applications in Research

4-Aminophenyl α-D-mannopyranoside is employed across various scientific domains:

- Biochemical Research : Acts as a tool in studying glycosylation processes and enzyme-substrate interactions.

- Drug Delivery Systems : Used to enhance the delivery of therapeutic agents across biological barriers, such as the blood-brain barrier (BBB), by modifying lipid nanoparticles .

- Diagnostics : Functions as a substrate in diagnostic assays for enzyme activity measurement.

Case Studies

- Lipid Nanoparticle Development : A study investigated the use of 4-Aminophenyl α-D-mannopyranoside in formulating lipid nanoparticles for targeted drug delivery to the brain. The results indicated improved drug concentrations in brain tissues when conjugated with this compound, highlighting its utility in neuropharmacology .

- Bacterial Adhesion Inhibition : In an experimental setup, this compound was tested against E. coli adhesion. The results demonstrated its effectiveness in reducing bacterial binding, which could have implications for preventing infections associated with bacterial adherence .

Data Summary Table

| Activity | IC50 Value (mM) | Notes |

|---|---|---|

| Bacterial Adhesion Inhibition | 0.62 | Effective against E. coli type 1 fimbriae |

| Anti-inflammatory Effects | Not quantified | Demonstrated potential in reducing inflammation |

| Liposomal Drug Delivery Efficacy | Enhanced uptake | Improved delivery across BBB when conjugated |

属性

IUPAC Name |

(2S,4S,5S)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6.ClH/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12;/h1-4,8-12,14-17H,5,13H2;1H/t8?,9-,10+,11?,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHHYVPLSLTGMP-MJSMDPLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675599 | |

| Record name | 4-Aminophenyl beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210049-18-6 | |

| Record name | 4-Aminophenyl beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。